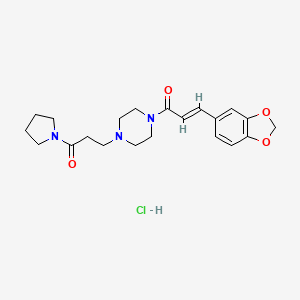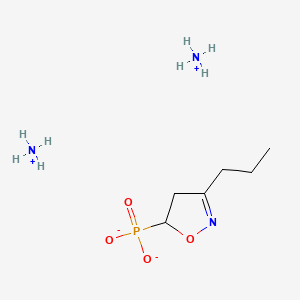
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects. This particular compound is characterized by the presence of a chlorostyryl group attached to the xanthine core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Chlorostyryl Group Introduction: The chlorostyryl group is introduced via a Heck reaction, where a chlorostyrene derivative is coupled with the xanthine core in the presence of a palladium catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent such as dimethylformamide (DMF) or toluene, at elevated temperatures (around 100-150°C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to ensure the purity of the final product.
Quality Control: Implementing rigorous quality control measures to maintain consistency and meet regulatory standards.
化学反応の分析
Types of Reactions
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorostyryl group to a styrene derivative.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of styrene derivatives.
Substitution: Formation of various substituted xanthine derivatives.
科学的研究の応用
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets adenosine receptors, which are involved in various physiological processes.
Pathways Involved: By binding to these receptors, the compound can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
- (E)-6-(3-Chlorostyryl)-4,4-dimethyl-2-(methylthio)-1,4-dihydropyrimidine
- (E)-(3-Chlorostyryl)boronic acid
- (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
(E)-8-(3-Chlorostyryl)-1,3-dipropylxanthine is unique due to its specific structural features, such as the presence of both the chlorostyryl group and the xanthine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
147700-45-6 |
|---|---|
分子式 |
C19H21ClN4O2 |
分子量 |
372.8 g/mol |
IUPAC名 |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21ClN4O2/c1-3-10-23-17-16(18(25)24(11-4-2)19(23)26)21-15(22-17)9-8-13-6-5-7-14(20)12-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,21,22)/b9-8+ |
InChIキー |
NLKAWGYDEDANHI-CMDGGOBGSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC=C3)Cl |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


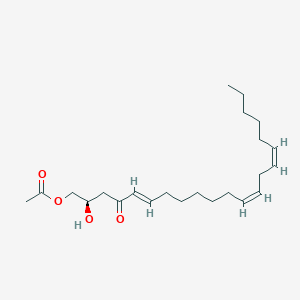


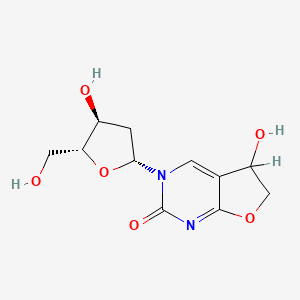
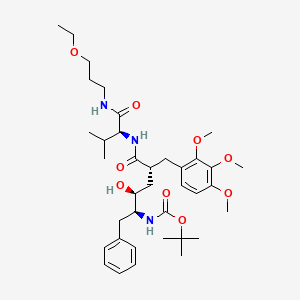
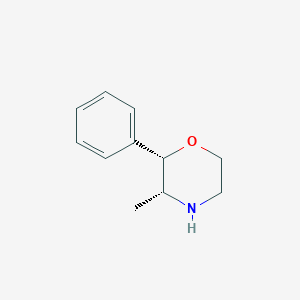

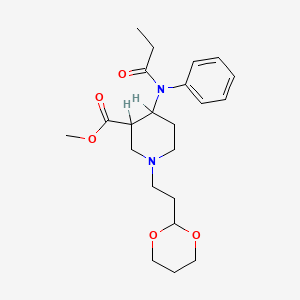

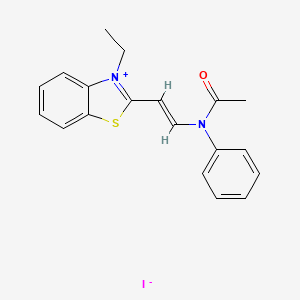

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
